rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride

basicity modulation protonation state fluorine inductive effect

rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride is a racemic cis-configured fluorocyclobutylamine salt. The compound belongs to the class of 3-fluorocyclobutylamines, a family of small-ring fluorinated building blocks used in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability.

Molecular Formula C5H11ClFN
Molecular Weight 139.6
CAS No. 1923207-00-4
Cat. No. B6238883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride
CAS1923207-00-4
Molecular FormulaC5H11ClFN
Molecular Weight139.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1-[(1s,3s)-3-Fluorocyclobutyl]methanamine HCl (CAS 1923207-00-4): Core Physicochemical & Supply Profile


rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride is a racemic cis-configured fluorocyclobutylamine salt. The compound belongs to the class of 3-fluorocyclobutylamines, a family of small-ring fluorinated building blocks used in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. Its cis stereochemistry and racemic form distinguish it from analogous trans- and enantiopure variants . Commercial supply is available in ≥97% purity (HPLC) with ambient or refrigerated storage .

Why rac-1-[(1s,3s)-3-Fluorocyclobutyl]methanamine HCl Cannot Be Freely Substituted: Basicity, Lipophilicity, and Stereochemistry Lock-In


The 3-fluorocyclobutylamine scaffold is not a single interchangeable entity. Fluorination alters pKa by ~0.8 units irrespective of stereochemistry, but the effect on lipophilicity is stereospecific: trans isomers gain ~1 log unit in lipophilicity, while cis isomers remain nearly identical to the non‑fluorinated parent . Consequently, swapping a cis- for a trans-fluorocyclobutylamine—or even a non-fluorinated cyclobutylmethanamine—can produce a different protonation state, permeability profile, and target engagement pattern. The racemic nature further distinguishes the compound from single-enantiomer forms that differ in synthetic cost and early-stage screening utility .

Quantitative Differentiator Evidence: rac-1-[(1s,3s)-3-Fluorocyclobutyl]methanamine HCl Head-to-Head vs. Closest Analogs


pKa Acidification of ~0.8 Units vs. Non-Fluorinated Cyclobutylmethanamine

The target compound exhibits a pKa lowered by approximately 0.8 units relative to the non-fluorinated parent cyclobutylmethanamine. This acidification is solely inductive, as confirmed by X‑ray crystallography showing no through-space F···NH₂ interaction .

basicity modulation protonation state fluorine inductive effect

Lipophilicity Differentiation: cis-Racemate Preserves Parent Log P, trans Isomer Increases by ~1 Log Unit

For cis isomers, the fluorination has only a marginal effect on log P compared with the non‑fluorinated analogue, whereas the trans isomer shows a Δ log P of approximately +1 .

lipophilicity control log P CNS penetration stereochemical influence

Absence of Through-Space Fluorine–Amine Interaction Confirms Pure Inductive Effect

X-ray crystal structures of the cis‑3‑fluorocyclobutylamine system reveal no spatial proximity between the fluorine atom and the amino group; the observed pKa shift is entirely inductive . This stands in contrast to some other fluorinated amines where through-bond and through-space interactions convolute the electronic effect.

conformational analysis X-ray crystallography inductive vs. field effects

Racemate Procurement Advantage: Listed Availability vs. Enantiopure Custom Synthesis

The cis‑racemic compound is catalog‑stocked by major chemical suppliers at ≥97% purity, with prices typically in the range of ¥2000–3000 per 100 mg for research quantities . The corresponding single enantiomers, e.g., (1s,3s)‑3‑fluorocyclobutylmethanamine, are not listed as standard stock items and often require custom chiral synthesis, increasing cost and lead time by an estimated factor of 3–5× .

supply chain cost efficiency racemic vs. enantiopure

Procurement-Driven Application Scenarios for rac-1-[(1s,3s)-3-Fluorocyclobutyl]methanamine HCl


Medicinal Chemistry Hit‑to‑Lead Programs Requiring Basicity Tuning with Minimal Lipophilicity Shift

When a cyclobutylmethylamine hit needs a slight reduction in pKa (e.g., from ~10.5 to ~9.7) to improve cellular permeability or reduce hERG liability, the cis‑racemic fluorocyclobutylamine can be directly substituted while maintaining nearly identical log P . This avoids the lipophilicity increase associated with trans‑fluorocyclobutylamine, which could push the compound into a higher log P range and compromise ligand efficiency.

CNS Drug Discovery Where Controlled Brain Exposure Is Critical

For CNS targets, a log P increase of ~1 unit can significantly raise brain penetration and potential off‑target CNS effects. The cis‑racemic form retains the parent lipophilicity, allowing fluorine incorporation for metabolic stability without inadvertently altering tissue distribution . This makes it a strategic choice over the trans isomer or more lipophilic fluorinated alternatives.

Early‑Stage Fragment or Lead Library Synthesis in Academic and Biotech Labs

The racemic cis‑compound provides immediate access to the 3‑fluorocyclobutylamine core at standard research‑grade purity and off‑the‑shelf availability . It enables rapid analogue synthesis without the lead time and budget constraints of chiral separation or custom enantioselective synthesis, accelerating SAR cycles in resource‑limited settings.

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